molecular formula C16H9Cl2N5O2 B2962722 N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040694-52-7

N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No. B2962722
CAS RN: 1040694-52-7
M. Wt: 374.18
InChI Key:
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Quinazolines are another class of compounds that are used as a central structural component in a number of drug classes .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Quinazolinones can be synthesized by the reaction of anthranilic acid with excess formamide .


Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . The molecular formula of a triazole is C2H3N3 .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For example, they can react with benzhydrazide and hydrazine hydrate to give the corresponding pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines .

Scientific Research Applications

Anticancer Applications

Quinazoline derivatives have been extensively studied for their anticancer properties. They can act as kinase inhibitors, interfering with cell signaling pathways that are often dysregulated in cancer cells. For example, compounds like erlotinib and gefitinib target the epidermal growth factor receptor (EGFR) and are used in the treatment of lung and pancreatic cancers .

Antimicrobial and Antifungal Activities

These compounds exhibit significant antimicrobial and antifungal activities. They can be designed to target specific bacterial enzymes or fungal structures, disrupting their growth and survival .

Cardiovascular Effects

Quinazoline derivatives can have hypotensive effects, acting as vasodilators to lower blood pressure. They may also possess antiplatelet properties, reducing the risk of thrombosis .

CNS Activities

Some quinazoline derivatives are known for their central nervous system (CNS) effects, such as anticonvulsant and sedative properties. They can modulate neurotransmitter systems to exert these effects .

Immunomodulatory Effects

These compounds can influence the immune system, potentially serving as immunosuppressants or immunostimulants depending on their structure and target .

Metabolic Disorders

Quinazoline derivatives may also be used in the management of metabolic disorders due to their hypolipidemic activities, which can help in controlling cholesterol levels .

Mechanism of Action

The mechanism of action of triazoles and quinazolines can vary depending on the specific compound and its biological target. Generally, they are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Safety and Hazards

The safety and hazards associated with triazoles and quinazolines can vary widely depending on the specific compound. Some triazoles and quinazolines are used in medications and are safe for human consumption under the guidance of a healthcare professional .

Future Directions

The future directions of research into triazoles and quinazolines are likely to involve the development of new synthetic methods and the exploration of their biological activities. There is ongoing interest in these compounds due to their wide range of potential therapeutic applications .

properties

IUPAC Name

N-(2,5-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N5O2/c17-8-5-6-10(18)11(7-8)19-16(25)13-14-20-15(24)9-3-1-2-4-12(9)23(14)22-21-13/h1-7,22H,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJILYCHKOPTEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

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